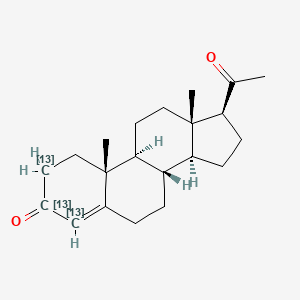
Progesterone-13C3
Descripción general
Descripción
Progesterone-13C3 is a useful research compound. Its molecular formula is C21H30O2 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Isotope Dilution Mass Spectrometry Progesterone-13C3 is used in the quantification of progesterone in human serum through isotope dilution mass spectrometry. This method, involving isotope dilution coupled with mass spectrometry, offers accurate and precise measurements of progesterone levels, useful for understanding ovarian function and early pregnancy diagnostics (Yang et al., 2019).
Reference Measurement Procedures this compound is utilized in the development of reference measurement procedures for determining progesterone in human serum. This is critical for ensuring the accuracy and traceability of routine methods used in clinical settings (Tai, Xu, & Welch, 2006).
Analytical Techniques for Steroid Hormones The compound plays a vital role in improving analytical techniques for hormone analysis. Methods like direct analysis in real-time mass spectrometry, combined with solid-phase extraction using this compound, offer rapid, sensitive, and efficient approaches for hormone analysis (Li et al., 2020).
Progesterone Receptor Research this compound aids in understanding the evolution of progesterone receptor ligands. It helps in researching the development of drugs targeting the progesterone receptor, a critical area in reproductive health and hormone-related pathologies (Madauss, Stewart, & Williams, 2007).
Progesterone Synthesis in Nervous System Studies on progesterone synthesis in the nervous system, implicating this compound, have expanded the understanding of progesterone's neuroprotective and neuromodulatory effects. This is pivotal for therapeutic strategies involving neuroprotection and myelin repair (Schumacher et al., 2011).
Mecanismo De Acción
Target of Action
Progesterone-13C3 is a 13C-labeled variant of progesterone , a naturally occurring steroid hormone . The primary target of progesterone is the progesterone receptor , a protein found in various tissues such as the uterus, cervix, and vagina . This receptor plays a crucial role in regulating the menstrual cycle and maintaining pregnancy .
Mode of Action
This compound, like progesterone, binds to the progesterone receptor, triggering a series of cellular changes . This binding activates the receptor, which then regulates the transcription of specific genes. The activated genes lead to changes in cell function, affecting processes such as ovulation, implantation, and pregnancy maintenance .
Biochemical Pathways
The action of this compound affects several biochemical pathways. For instance, it influences the amino acids and short-chain fatty acid metabolism pathways . It also plays a role in the regulation of gene expression in the uterus, ovary, and chick oviduct . Furthermore, this compound can affect choline metabolism and the glutamine-glutamate/GABA cycle .
Pharmacokinetics
The pharmacokinetics of this compound would be expected to be similar to that of progesterone. Progesterone exhibits linear and dose-dependent pharmacokinetics under multiple doses ranging from 100 to 300 mg/day in postmenopausal women . It is highly bound (96% to 99%) to serum proteins, including albumin and transcortin .
Result of Action
The action of this compound results in a variety of molecular and cellular effects. It regulates the menstrual cycle, facilitates implantation, and is crucial for maintaining pregnancy . It also promotes uterine growth and suppresses myometrial contractility . In addition, this compound can influence the development of the mammary gland and mediate sexual responsiveness .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other hormones, the physiological state of the individual (such as pregnancy or menopause), and the presence of specific proteins can all affect the action of this compound
Análisis Bioquímico
Biochemical Properties
Progesterone-13C3 is involved in various biochemical reactions, primarily through its interaction with progesterone receptors. These receptors are part of the nuclear receptor family and are activated upon binding with this compound. The interaction between this compound and progesterone receptors leads to the modulation of gene expression and regulation of various physiological processes. Additionally, this compound interacts with enzymes such as 5α-reductase and 20α-hydroxysteroid dehydrogenase, which are involved in its metabolism and conversion to other biologically active metabolites .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In reproductive tissues, it promotes the proliferation and differentiation of endometrial cells, preparing the uterus for implantation and maintaining pregnancy. This compound also influences cell signaling pathways, such as the insulin-like growth factor pathway, which plays a role in cellular growth and differentiation . Furthermore, it regulates gene expression by modulating the activity of transcription factors and coactivators, thereby affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with progesterone receptorsThis interaction leads to the recruitment of coactivators and the initiation of transcription of target genes . Additionally, this compound can inhibit or activate enzymes involved in its metabolism, further influencing its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation can occur over extended periods . Long-term exposure to this compound has been observed to affect cellular processes such as proliferation, differentiation, and apoptosis in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to promote reproductive health and maintain pregnancy in animal models. High doses can lead to adverse effects, including toxicity and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing harmful effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its conversion to other steroid hormones such as cortisol, aldosterone, and estradiol. Enzymes such as 5α-reductase and 20α-hydroxysteroid dehydrogenase play a crucial role in these metabolic conversions . The incorporation of carbon-13 isotopes allows for detailed tracing of these metabolic pathways, providing insights into the metabolic flux and levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target tissues and cells, where it can exert its biological effects . The distribution of this compound within the body is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily within the nucleus where it interacts with progesterone receptors. The nuclear localization of this compound is facilitated by nuclear localization signals and post-translational modifications that direct it to the nucleus . Within the nucleus, this compound binds to progesterone response elements on DNA, regulating gene expression and influencing cellular function .
Propiedades
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1/i8+1,12+1,15+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKFOVLPORLFTN-TZDZRSEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=[13CH][13C](=O)[13CH2]C[C@]34C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028091 | |
| Record name | Progesterone-2,3,4-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327048-87-3 | |
| Record name | Progesterone-2,3,4-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 327048-87-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


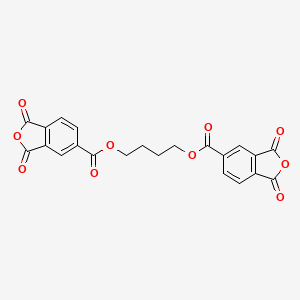
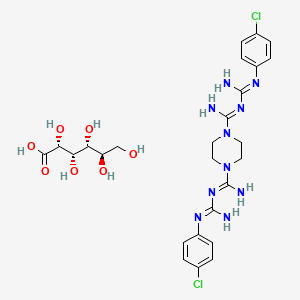

![1-Octanesulfonamide, N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B6595471.png)

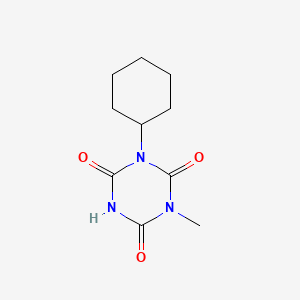
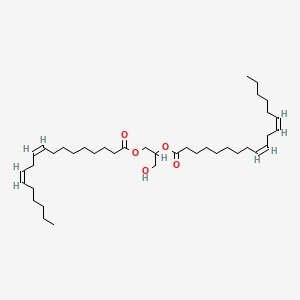
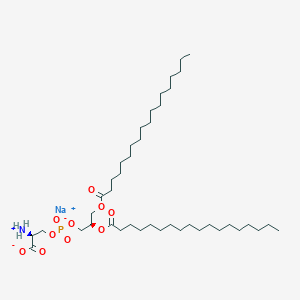

![Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595515.png)
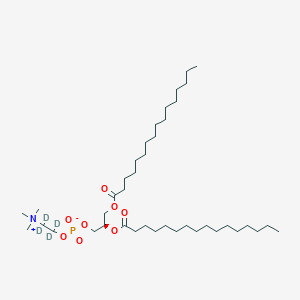
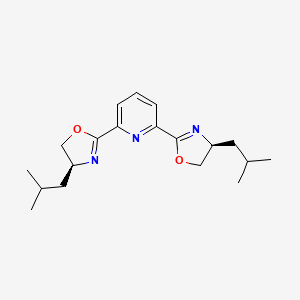
![2-(4-chlorophenyl)-N-(methoxyiminomethyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide](/img/structure/B6595551.png)

